

Crystal structure of 3-Bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromopyridine-2-carbonitrile

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An In-depth Technical Guide on the Crystal Structure of **3-Bromopyridine-2-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **3-Bromopyridine-2-carbonitrile** ($C_6H_3BrN_2$), a key heterocyclic building block in medicinal chemistry and materials science. The document details the crystallographic data, experimental procedures for its synthesis and crystallization, and the analytical methods used for its characterization.

Introduction

3-Bromopyridine-2-carbonitrile, also known as 3-bromopicolinonitrile, is a pyridine derivative featuring a cyano group at the 2-position and a bromine atom at the 3-position.^{[1][2]} This substitution pattern offers distinct reactive sites, making it a valuable intermediate for synthesizing a range of complex molecules, including pharmaceuticals and functional materials.^[2] Understanding its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and potential for polymorphism, which are critical parameters in drug development and materials design. This guide summarizes the definitive crystal structure determination as reported by Sharif et al. (2019).^[1]

Crystal Structure and Molecular Packing

The crystal structure of **3-Bromopyridine-2-carbonitrile** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$.^{[3][4]} The molecular structure is essentially planar.

The crystal packing is primarily stabilized by two key intermolecular interactions:

- **Halogen Bonding:** Short intermolecular contacts are observed between the bromine atom of one molecule and the nitrogen atom of the cyano group of an adjacent molecule ($\text{Br1}\cdots\text{N2}$), with a contact distance of 3.1237 (17) Å.^{[1][5]}
- **π – π Stacking:** The pyridine rings engage in π – π stacking interactions along the c-axis, further consolidating the crystal packing. The centroid-to-centroid distance between stacked rings is 3.7893 (9) Å.^{[1][5]}

These non-covalent interactions are critical in defining the supramolecular architecture of the compound in the solid state.

Quantitative Crystallographic Data

The crystallographic data and refinement parameters for **3-Bromopyridine-2-carbonitrile** are summarized in the tables below.^[5]

Table 1: Crystal Data

Parameter	Value
Chemical Formula	C ₆ H ₃ BrN ₂
Formula Weight	183.01 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	7.8821 (2)
b (Å)	11.7480 (3)
c (Å)	7.4169 (2)
α (°)	90
β (°)	113.906 (1)
γ (°)	90
Volume (Å ³)	627.88 (3)
Z	4
Temperature (K)	150
F(000)	352
Crystal Size (mm)	0.43 × 0.39 × 0.22

Table 2: Data Collection and Refinement

Parameter	Value
Diffractometer	Bruker Kappa APEXII DUO
Radiation	Mo K α (λ = 0.71073 Å)
θ range for data collection (°)	2.8–28.8
Index ranges (h, k, l)	-10 \rightarrow 10, -15 \rightarrow 15, -10 \rightarrow 8
Reflections collected	10283
Independent reflections	1637
R _{int}	0.020
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1637 / 0 / 82
Goodness-of-fit on F ²	1.16
Final R indices [$I > 2\sigma(I)$]	R ₁ = 0.0169, wR ₂ = 0.0416
R indices (all data)	R ₁ = 0.0201, wR ₂ = 0.0428
Largest diff. peak/hole (e Å ⁻³)	0.38 / -0.37

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and characterization of **3-Bromopyridine-2-carbonitrile**.^{[1][5]}

Synthesis

The title compound was synthesized via a cyanation reaction of 2,3-dibromopyridine.

- Reaction Setup: A mixture was prepared in an Ace pressure tube containing:
 - 2,3-dibromopyridine (1.0 mmol, 237 mg)
 - K₄[Fe(CN)₆]·3H₂O (0.4 mmol, 169 mg)

- Na_2CO_3 (1.2 mmol, 127 mg)
- CuI (0.1 mmol, 19 mg)
- 1-butyl-imidazole (2.0 mmol, 248 mg)
- o-xylene (2 ml)
- Reaction Conditions: The reaction mixture was stirred at 160 °C for 24 hours.
- Work-up and Purification:
 - After cooling, the reaction was quenched with water and diluted with dichloromethane.
 - The organic layer was separated.
 - The aqueous layer was extracted three times with dichloromethane (3 x 20 ml).
 - The combined organic layers were dried over anhydrous Na_2SO_4 .
 - The solvent was removed in vacuo.
 - The crude product was purified by column chromatography on silica gel using an ethyl acetate/n-hexane (1:1 v/v) eluent to yield the final product.

Crystallization

Single crystals suitable for X-ray diffraction were obtained through slow evaporation. The purified product was dissolved in a 1:1 (v/v) solution of ethyl acetate and heptane. Slow evaporation of the solvent at room temperature yielded crystals appropriate for analysis.^[5]

Characterization and Data Collection

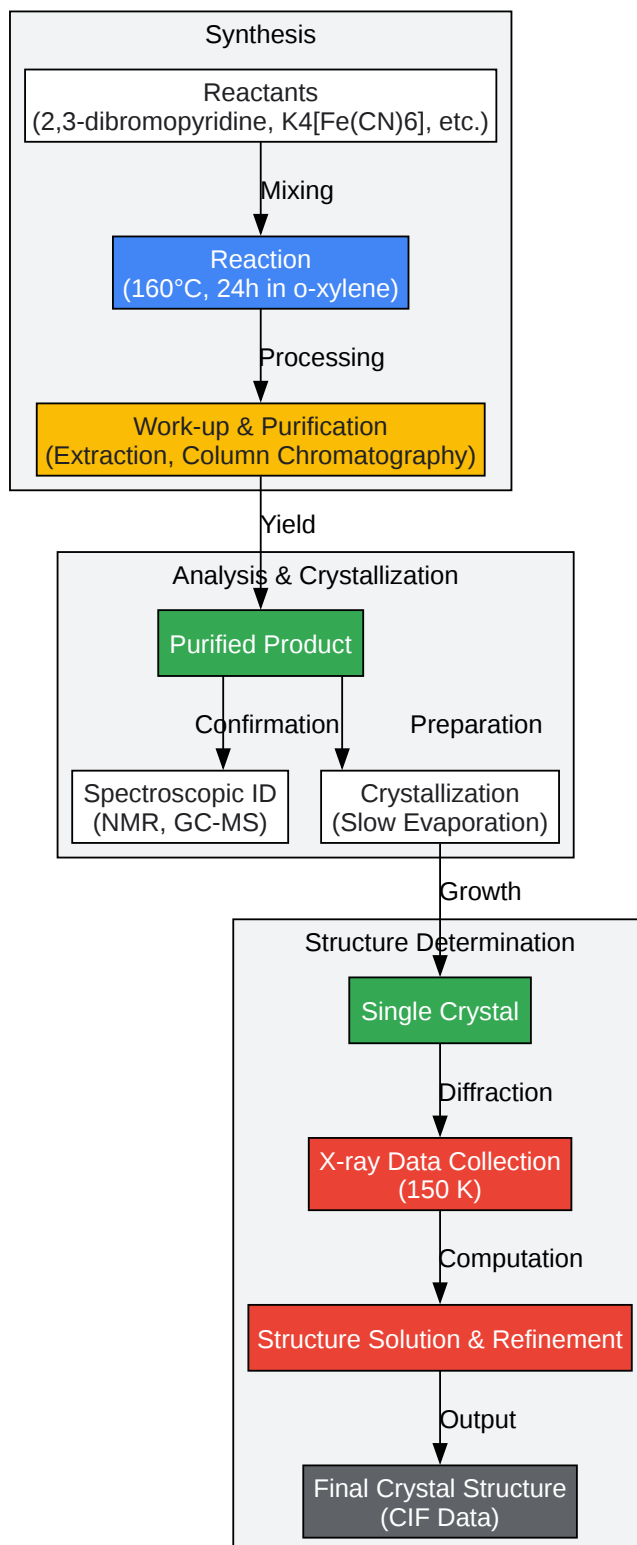
- Spectroscopic Analysis: The compound was characterized by ^1H NMR, ^{13}C NMR, and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.^{[1][5]}
- X-ray Diffraction: A suitable single crystal was mounted on a Bruker Kappa APEXII DUO diffractometer. Data were collected at 150 K using Mo $\text{K}\alpha$ radiation. A multi-scan absorption

correction was applied to the collected data. The structure was solved and refined using standard crystallographic software packages.^[5]

Experimental and Analytical Workflow

The logical flow from starting materials to final structural analysis is depicted in the diagram below.

Experimental Workflow for 3-Bromopyridine-2-carbonitrile

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Caption: Workflow from synthesis to crystal structure determination.

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- To cite this document: BenchChem. [Crystal structure of 3-Bromopyridine-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014651#crystal-structure-of-3-bromopyridine-2-carbonitrile]

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